2-(Amino-p-tolyl-methyl)-naphthalen-1-ol
Description
2-(Amino-p-tolyl-methyl)-naphthalen-1-ol (APTN) is a synthetic heterocyclic aromatic amine characterized by a naphthalen-1-ol backbone substituted with a p-tolyl-methylamine group at the 2-position. Its hydrochloride salt (CAS 736173-19-6) is widely utilized in biochemical and pharmacological research due to its receptor-binding properties, which modulate receptor activity and downstream signaling pathways . APTN’s structure combines a hydrophobic naphthalene ring with an electron-rich phenolic hydroxyl group and a basic amino moiety, enabling diverse interactions with biological targets.
Properties
CAS No. |
744197-44-2 |
|---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
2-[amino-(4-methylphenyl)methyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H17NO/c1-12-6-8-14(9-7-12)17(19)16-11-10-13-4-2-3-5-15(13)18(16)20/h2-11,17,20H,19H2,1H3 |
InChI Key |
PBWRKTMVIOSTKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and pKa Comparisons
Key Observations :
- Electron-Donating Groups: Compounds with morpholine or piperidine substituents exhibit higher pKa values (~9), suggesting reduced acidity of the phenolic hydroxyl group compared to fluorobenzylamine derivatives (pKa 7.5) .
- Chelation Potential: APTN’s amino group may enable metal coordination, similar to Schiff base ligands like (E)-2-((2-phenylhydrazono)methyl)naphthalen-1-ol, which form stable complexes with Ni²⁺, Cu²⁺, and Zn²⁺ . However, non-chelating derivatives (e.g., morpholino-methyl) lack this property, reducing their metal-dependent toxicity .
Table 2: Anticancer Activity of Selected Naphthalen-1-ol Derivatives
Key Findings :
- Selectivity Mechanisms: Compound 18 (2-(furan-2-yl) derivative) demonstrates HER2+ selectivity (ED₅₀ = 1.0 µg/mL) due to its rigid conformation stabilized by intramolecular hydrogen bonding. In contrast, Compound 20’s flexible structure results in non-selective cytotoxicity (ED₅₀ ~1.2–2.5 µg/mL across cell lines) .
- Structural Determinants : The furan ring in 2-(furan-2-yl) derivatives mimics the aromatic pharmacophore of neo-tanshinlactone, enhancing binding to estrogen-related targets. APTN’s p-tolyl-methylamine group may similarly engage hydrophobic receptor pockets .
Toxicity and Metal Interactions
- Selective Toxicity: Lower pKa values of phenolic OH (e.g., 7.5 in fluorobenzylamine derivatives) correlate with increased selective toxicity, likely due to enhanced membrane permeability and target engagement .
- Metal Complexation: Schiff base derivatives like (E)-2-((2-phenylhydrazono)methyl)naphthalen-1-ol form stable metal complexes, which exhibit altered bioactivities. For example, Zn²⁺ and Cu²⁺ complexes show antimicrobial properties, whereas free ligands are inactive . APTN’s amine group may similarly enable metal-dependent effects, though this remains unexplored in the literature.
Preparation Methods
Standard Protocol
Industrial-Scale Synthesis
Large-scale production employs batch reactors with precise temperature and pressure control:
-
Reactors : 500-L stirred-tank reactors.
-
Throughput : 10–15 kg per batch.
-
Workup : Filtration and recrystallization (80% recovery).
-
Purity : ≥98% (HPLC).
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis time from hours to minutes:
-
Reactants :
-
1-Naphthol (1.0 equiv)
-
p-Tolualdehyde (1.5 equiv)
-
Ammonium chloride (1.2 equiv)
-
-
Solvent : 1,4-Dioxane.
-
Conditions : 100°C, microwave irradiation (300 W), 30 minutes.
-
Advantages :
-
5x faster than conventional heating.
-
Reduced side products.
-
Green Chemistry Approaches
Aqueous-Mediated Reactions
Water as a solvent enhances sustainability:
-
Reactants : 1-Naphthol, p-tolualdehyde, ammonium hydroxide.
-
Catalyst : None.
-
Conditions : 80°C, 12 hours.
-
Yield : 65–70%.
Catalytic Variations
Acid Catalysts
Metal Catalysts
-
FeCl₃ : Lewis acid catalyst for low-temperature synthesis (40°C). Yield: 68%.
-
CuI : Facilitates C–N bond formation in microwave-assisted reactions.
Purification and Characterization
-
Recrystallization : Ethanol/water (3:1) yields 90% pure product.
-
Chromatography : Silica gel (hexane/ethyl acetate, 4:1) resolves diastereomers.
-
Characterization :
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time | Purity (%) |
|---|---|---|---|---|
| Betti Reaction | 60°C, solvent-free | 85 | 8 h | 98 |
| Microwave-Assisted | 100°C, 1,4-dioxane | 82 | 0.5 h | 95 |
| Industrial Batch | 80°C, batch reactor | 80 | 12 h | 98 |
| Aqueous-Mediated | 80°C, H₂O | 70 | 12 h | 90 |
Challenges and Optimization
-
Regioselectivity : Using 1-naphthol directs substitution to position 2, whereas 2-naphthol favors position 1.
-
Amine Source : Ammonia gas vs. ammonium salts affects reaction rate (gas preferred for higher yields).
-
Side Reactions : Over-alkylation mitigated by stoichiometric control of aldehyde.
Industrial Applications
Q & A
Q. What are the recommended synthetic routes for 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol?
- Methodological Answer : A common approach involves oxidative cyclization of precursors like 1-oxo-N-aryl-1,2,3,4-tetrahydronaphthalene-2-carbothioamides in an alkaline medium under atmospheric oxygen (e.g., synthesis of analogous naphthalen-1-ol derivatives) . Alternatively, coupling reactions using propargyl bromide or microwave-assisted methods with ammonium acetate can be employed. For example, propargyl bromide reacts with naphthol derivatives in DMF with K₂CO₃ as a base, followed by extraction and purification .
Q. How can the compound’s purity and structure be characterized?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structures. Ensure data collection at low temperatures (e.g., 173 K) to minimize thermal motion artifacts .
- Spectroscopy : Employ UV-Vis and fluorescence spectroscopy to study photophysical properties, particularly if ESIPT (Excited-State Intramolecular Proton Transfer) is expected .
- Chromatography : Gas chromatography (GC) with HP-5MS or SE-30 columns can validate purity, while TD-DFT calculations assist in interpreting electronic transitions .
Q. What safety precautions are necessary during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid dermal/respiratory exposure. Use fume hoods for reactions involving volatile solvents .
- Waste disposal : Neutralize acidic/basic byproducts before disposal. Avoid releasing the compound into waterways due to potential aquatic toxicity .
Advanced Research Questions
Q. How does solvent polarity influence the ESIPT behavior of naphthalen-1-ol derivatives?
- Methodological Answer : ESIPT efficiency is solvent-dependent. In non-polar solvents (e.g., cyclohexane), proton transfer is favored due to reduced stabilization of the non-protonated form. Use time-resolved fluorescence spectroscopy to measure tautomerization rates. TD-DFT calculations (e.g., B3LYP/6-31+G(d,p)) can model solvent effects on energy barriers . For example, Stokes shifts >100 nm in low-polarity solvents indicate strong ESIPT activity .
Q. How do structural modifications (e.g., substituents on the amino group) affect biological activity?
- Methodological Answer :
- SAR Studies : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Test cytotoxicity against cancer cell lines (e.g., MCF-7 for breast cancer) using MTT assays.
- Data Interpretation : Reduced potency but improved selectivity (e.g., compound 18 vs. neo-tanshinlactone derivatives) may result from steric hindrance or altered hydrogen bonding .
Q. How can conflicting data on biological activity across studies be resolved?
- Methodological Answer :
- Control experiments : Verify cell line authenticity (e.g., STR profiling) and assay conditions (e.g., serum-free media to avoid interference).
- Structural analysis : Compare crystallographic data (e.g., torsion angles between aromatic planes) to identify conformational differences impacting activity. For example, a 67.4° dihedral angle in 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile may reduce binding affinity compared to planar analogs .
Q. What methodologies are recommended for assessing in vitro toxicity?
- Methodological Answer :
- Acute toxicity : Follow OECD guidelines using zebrafish embryos or mammalian cell lines (e.g., HepG2 for hepatic effects). Measure IC₅₀ values via ATP-based luminescence assays .
- Genotoxicity : Conduct Ames tests with TA98 and TA100 strains to evaluate mutagenicity. Include S9 metabolic activation to simulate liver metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
